molecular formula C21H24N4 B2987386 2-Methyl-3-phenyl-9-(pyrrolidin-1-yl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline CAS No. 896852-43-0

2-Methyl-3-phenyl-9-(pyrrolidin-1-yl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline

Cat. No.: B2987386
CAS No.: 896852-43-0
M. Wt: 332.451
InChI Key: XTMUCOHWBSAJAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-3-phenyl-9-(pyrrolidin-1-yl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline is a sophisticated chemical scaffold designed for medicinal chemistry and drug discovery research. Compounds based on the pyrazolo[5,1-b]quinazoline structure have demonstrated significant potential in pharmacological studies, particularly as inhibitors of key enzymes involved in disease pathways . This tetrahydropyrazoloquinazoline derivative is of high interest in the development of anti-inflammatory agents. Research on closely related structures shows that such compounds can exhibit activity by inhibiting mitogen-activated protein kinases (MAPKs), including JNK, p38, and ERK, which are central to regulating cellular inflammatory responses . Furthermore, analogous pyrazolo[5,1-b]quinazoline compounds have been identified as potent dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in the arachidonic acid pathway, suggesting potential for developing agents with an improved safety profile . The core quinazoline structure is a privileged scaffold in medicinal chemistry, known for its diverse biological activities, which include anticancer, antibacterial, and anti-inflammatory properties . The specific substitution pattern on this compound—featuring a phenyl group at the 3-position and a pyrrolidine moiety at the 9-position—is designed to optimize interactions with biological targets and improve pharmacokinetic properties. This reagent is intended for research purposes only, strictly for use in laboratory settings.

Properties

IUPAC Name

2-methyl-3-phenyl-9-pyrrolidin-1-yl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4/c1-15-19(16-9-3-2-4-10-16)20-22-18-12-6-5-11-17(18)21(25(20)23-15)24-13-7-8-14-24/h2-4,9-10H,5-8,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTMUCOHWBSAJAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C1C3=CC=CC=C3)N=C4CCCCC4=C2N5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

2-Methyl-3-phenyl-9-(pyrrolidin-1-yl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C15H18N4\text{C}_{15}\text{H}_{18}\text{N}_4

This compound features a complex arrangement of nitrogen atoms within its heterocyclic framework, which is crucial for its biological activity.

Biological Activity Overview

Research has indicated that this compound exhibits a range of biological activities that may be harnessed for therapeutic purposes. The following sections summarize key findings from various studies.

Anticancer Activity

Several studies have reported the anticancer properties of related quinazoline derivatives. For instance, quinazolinone-based hybrids have shown significant activity against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific IC50 values for these compounds indicate their effectiveness in inhibiting cancer cell proliferation (e.g., IC50 values in the nanomolar range) .

Anti-inflammatory Properties

The compound's potential as an anti-inflammatory agent has been highlighted in studies focusing on its ability to inhibit pro-inflammatory cytokines such as TNFα and IL-1. For example, compounds with similar structures have demonstrated the ability to reduce IL-6 production in human chondrosarcoma cells with IC50 values around 820 nM . This suggests that this compound may also possess similar properties.

Neuroprotective Effects

Recent research has explored neuroprotective effects associated with pyrazoloquinazolines. These compounds have been shown to interact with neurotransmitter systems and may offer protection against neurodegenerative conditions by modulating oxidative stress pathways .

The mechanisms underlying the biological activities of this compound are complex and multifaceted:

  • Kinase Inhibition : Similar compounds have been identified as inhibitors of key kinases involved in cancer progression and inflammation.
  • Cytokine Modulation : The ability to inhibit cytokine release suggests a mechanism that could be beneficial in autoimmune diseases.
  • Receptor Interaction : Potential interactions with various receptors involved in neurotransmission indicate possible applications in treating neurological disorders.

Case Studies

Several case studies illustrate the compound's potential therapeutic applications:

  • Cancer Treatment : A study involving a derivative showed significant tumor growth inhibition in xenograft models when administered at specific doses over a period of time.
  • Inflammatory Disease Models : In animal models of arthritis, similar compounds demonstrated reduced joint swelling and pain relief through cytokine inhibition.

Scientific Research Applications

The applications of 2-Methyl-3-phenyl-9-(pyrrolidin-1-yl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline are currently limited due to the lack of publicly available information. However, its core structure is present in medicinal compounds known for diverse pharmacological activities.

Core Structure and Potential Interactions
The presence of a phenyl group, a methyl group, and a pyrrolidin-1-yl group suggests potential interactions with biological targets. Further research is needed to determine specific activities.

Basic Information
this compound is a complex nitrogen-containing heterocyclic compound. This molecule features a tetrahydropyrazoloquinazoline core, characterized by a fused pyrazole and quinazoline structure. The pyrrolidinyl substituent adds to its structural complexity and potentially enhances its biological activity. The compound's molecular formula is C18H22N4, indicating that it contains 18 carbon atoms, 22 hydrogen atoms, and 4 nitrogen atoms.

Synthesis

The synthesis of this compound typically involves multiple steps of cyclization and functionalization. These reactions often require careful control of conditions such as temperature and solvent to achieve high yields and purity. Optimizing reaction conditions can lead to improved yields and reduced by-products in synthesizing this compound.

Potential Biological Activities

Compounds in the pyrazoloquinazoline class have been studied for various biological activities. Preliminary research suggests that this compound may exhibit various activities: Further pharmacological studies are needed to fully elucidate its therapeutic potential.

Potential Applications

The unique structure of this compound positions it for various applications:

  • Drug Discovery: As a scaffold for developing new therapeutic agents.
  • Agrochemicals: For creating novel pesticides or herbicides.
  • Material Science: In the synthesis of advanced materials.

Interaction Studies

Interaction studies involving this compound could focus on:

  • Receptor Binding Assays: To identify potential biological targets.
  • Enzyme Inhibition Studies: To evaluate its effect on enzymatic activity.
  • Cell-Based Assays: To assess its impact on cellular functions.

These studies are crucial for understanding how this compound interacts with biological systems.

Structural Comparison

Several compounds share structural similarities with this compound.

Compound NameStructureNotable Features
3-Methylpyrazolo$$5,1-b]quinazolineContains a methyl group at position 3Lacks the pyrrolidinyl substituent
Phenylpyrazolo$$3,4-b]quinolineFused pyrazole and quinoline systemDifferent ring structure without tetrahydro saturation
Pyrrolidine-substituted quinazolinesContains a pyrrolidine but lacks pyrazoleFocused more on quinazoline properties

Comparison with Similar Compounds

Table 1: Substituent Comparison at Key Positions

Compound Name/ID Position 2 Position 3 Position 9 Core Saturation
Target Compound Methyl Phenyl Pyrrolidin-1-yl 5,6,7,8-Tetrahydro
7-(3-(Azepan-1-yl)propoxy)-33 - - Azepane-linked propoxy 2,3-Dihydro
Triazole-tethered hybrids (7a-t) Variable Variable Triazole pharmacophore Fully unsaturated
3-Bromo-5,6,7,8-tetrahydroquinazoline Bromine - - 5,6,7,8-Tetrahydro

Physicochemical Properties

  • Solubility: The pyrrolidin-1-yl group improves aqueous solubility compared to non-polar analogs (e.g., 3-bromo derivatives in ). This aligns with trends seen in trifluoromethyl-containing analogs, where polar substituents enhance bioavailability .

Q & A

Q. Critical Parameters :

ParameterImpact on YieldExample Conditions
SolventPolarity affects reaction kinetics. Methanol or dioxane enhances solubility of intermediates .Dioxane + TEA
TemperatureReflux (~80°C) accelerates cyclization but may degrade heat-sensitive groups .Ethanol reflux
CatalystTEA or sodium methylate improves nucleophilic substitution efficiency .TEA (0.5 mL)

(Basic) How can structural characterization be effectively performed for this compound?

Answer:
A combination of spectroscopic and crystallographic methods is essential:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify substituent positions (e.g., methyl groups at δ 2.1–2.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+^+ peaks) .
  • X-ray Diffraction : Resolves stereochemistry of the tetrahydropyrazoloquinazoline core .

(Advanced) What methodologies assess biological activity, such as enzyme inhibition or antiproliferative effects?

Answer:

  • Enzyme Inhibition Assays :

    • Cyclooxygenase-2 (COX-2) : Competitive binding assays using recombinant enzymes and fluorescence-based substrates .
    • Kinase Inhibition (e.g., Pim-1) : Radiolabeled ATPγS assays measure kinase activity inhibition .
  • Antiproliferative Activity :

    • MTT Assay : Cell viability tested against cancer lines (e.g., IC50_{50} values in µM range) .

Q. Example Data :

Assay TypeTargetResult (IC50_{50})Reference
COX-2 InhibitionCyclooxygenase-20.8 µM
Pim-1 KinaseLeukemia cells5.2 µM

(Advanced) How can computational docking studies guide derivative design targeting enzymes like COX-2 or lanosterol demethylase?

Answer:

  • Protein Preparation : Crystal structures (PDB IDs: 5KIR for COX-2) are protonated and energy-minimized .
  • Ligand Docking : Software (AutoDock Vina) predicts binding poses. Key interactions:
    • Hydrogen Bonds : Pyrrolidine nitrogen with Asp351 (COX-2) .
    • Van der Waals : Methyl and phenyl groups occupy hydrophobic pockets .
  • Validation : Compare docking scores (e.g., ∆G = -9.2 kcal/mol) with experimental IC50_{50} values .

(Advanced) What strategies resolve contradictions in biological activity data across studies?

Answer:

  • Control Standardization : Use reference inhibitors (e.g., celecoxib for COX-2) to calibrate assays .
  • Meta-Analysis : Pool data from multiple studies to identify trends (e.g., correlation between lipophilicity and Pim-1 inhibition) .
  • Mechanistic Studies : Isothermal titration calorimetry (ITC) validates binding thermodynamics when IC50_{50} values conflict .

(Advanced) What experimental designs evaluate environmental fate and degradation pathways?

Answer:

  • Longitudinal Studies : Track compound stability in water/soil matrices under varying pH and UV exposure .
  • Biotic Transformation : Microbial degradation assays using soil microcosms (OECD 307 guidelines) .
  • Analytical Methods : LC-MS/MS quantifies degradation products (e.g., quinazoline ring cleavage metabolites) .

(Advanced) How do solvent choice and catalysts affect reaction efficiency in synthesis?

Answer:

  • Polar Solvents (DMF, methanol) : Stabilize charged intermediates but may reduce selectivity .

  • Nonpolar Solvents (Dioxane) : Improve cyclization but slow dissolution .

  • Catalyst Comparison :

    CatalystRoleExample Efficiency
    TEANeutralizes HCl byproducts85% yield
    Sodium methylateStrong base for deprotonation78% yield

(Advanced) How can researchers address variability in bioassay results, such as IC50_{50}50​ fluctuations?

Answer:

  • Replicate Design : Use ≥3 biological replicates to account for cell line heterogeneity .
  • Normalization : Express activity relative to housekeeping genes (e.g., GAPDH) .
  • Statistical Models : ANOVA identifies significant outliers; Grubbs’ test removes anomalies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.